Cas no 189084-68-2 (2,3,3',4,4',5,6-Heptabromodiphenyl Ether)

2,3,3',4,4',5,6-Heptabromodiphenyl Ether structure
189084-68-2 structure
Product Name:2,3,3',4,4',5,6-Heptabromodiphenyl Ether
Numero CAS:189084-68-2
MF:C12H3Br7O
MW:722.479618310928
CID:115535
PubChem ID:12110099
Update Time:2025-04-18

2,3,3',4,4',5,6-Heptabromodiphenyl Ether Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
    • 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER
    • 2,3,3?4,4?5,6-HeptabroModiphenyl ether
    • 2,2-DIMETHYLTETRAHYDRO-4H-PYRAN-4-ONE
    • 2,3,3',4,4',5,6-heptaBDE
    • 2,3,3',4,4',5,6-heptabromodiphenyl ester
    • 2,3,3,4,4,5,6-Heptabromodiphenyl ether50µg
    • 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether
    • BDE-190
    • BDE-191
    • PBDE-190
    • 1,2,3,4,5-Pentabromo-6-(3,4-dibromophenoxy)benzene
    • BDE 190
    • PBDE 190
    • (Pentabromophenyl)(3,4-dibromophenyl) ether
    • (3,4-Dibromophenyl)(2,3,4,5,6-pentabromophenyl) ether
    • (3,4,5-Tribromophenyl)(2,3,4,6-tetrabromophenyl) ether
    • 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug
    • mL in Isooctane
    • 2,3,3,4,4,5,6-Heptabromodiphenyl ether
    • 189084-68-2
    • OUEYHQIMJGHOQN-UHFFFAOYSA-N
    • AKOS028108842
    • PBDE Congener No. 190
    • Benzene, pentabromo(3,4-dibromophenoxy)-
    • UNII-5HLW0A5E2Y
    • 5HLW0A5E2Y
    • DTXSID80872267
    • Q27262209
    • NS00074015
    • 2,3,3',4,4,',5,6-Heptabromodiphenyl ether
    • C12H3Br7O
    • Benzene, 1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)-
    • 2,3,3',4,4',5,6-Heptabromodiphenyl ether,50 ug/mL in Isooctane
    • DTXCID70819868
    • 2,3,3',4,4',5,6-Heptabromodiphenyl Ether
    • Inchi: 1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H
    • Chiave InChI: OUEYHQIMJGHOQN-UHFFFAOYSA-N
    • Sorrisi: BrC1C(=C(C(=C(C=1OC1C=CC(=C(C=1)Br)Br)Br)Br)Br)Br

Proprietà calcolate

  • Massa esatta: 715.44700
  • Massa monoisotopica: 715.44675g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 8.3
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • Densità: 2.643±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Insuluble (5.1E-6 g/L) (25 ºC),
  • PSA: 9.23000
  • LogP: 8.81640

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